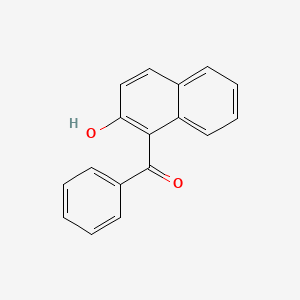
Cyclohexene, 1-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 1-hexyl- is an organic compound with the molecular formula C12H22 and a molecular weight of 166.3031 g/mol . . This compound is a derivative of cyclohexene, where a hexyl group is attached to the cyclohexene ring. It is a colorless liquid at room temperature and has various applications in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-hexyl- can be synthesized through several methods. One common method involves the alkylation of cyclohexene with hexyl halides in the presence of a strong base . Another method is the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid . The reaction conditions typically involve heating the mixture to facilitate the dehydration process .
Industrial Production Methods
In industrial settings, cyclohexene, 1-hexyl- is often produced through the partial hydrogenation of benzene . This process involves the use of a catalyst to selectively hydrogenate benzene to cyclohexene, which is then further reacted with hexyl halides to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1-hexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxygenated products.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
Cyclohexene, 1-hexyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexene, 1-hexyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions and participate in redox reactions . The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Cyclohexene, 1-hexyl- can be compared with other similar compounds, such as:
Cyclohexene: A simpler structure without the hexyl group.
Cyclohexane: Fully saturated version of cyclohexene.
Cyclohexanol: An alcohol derivative of cyclohexene.
Uniqueness
The presence of the hexyl group in cyclohexene, 1-hexyl- imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its simpler counterparts .
Properties
CAS No. |
3964-66-7 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
1-hexylcyclohexene |
InChI |
InChI=1S/C12H22/c1-2-3-4-6-9-12-10-7-5-8-11-12/h10H,2-9,11H2,1H3 |
InChI Key |
NEFDOOJYBCQHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


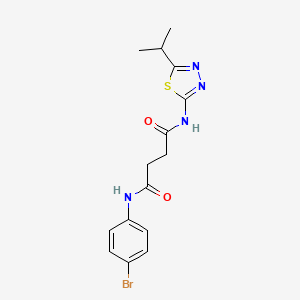
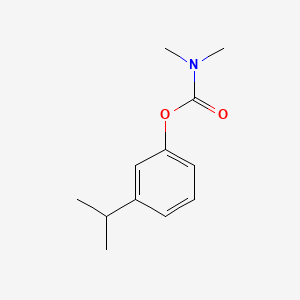
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
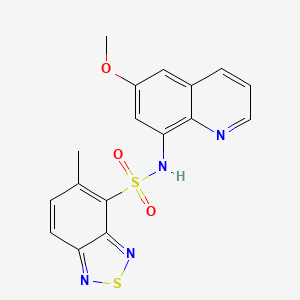
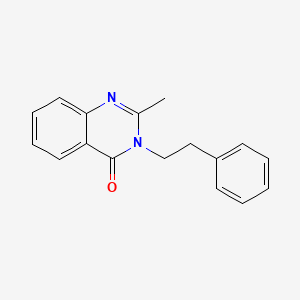
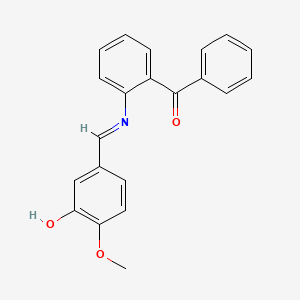

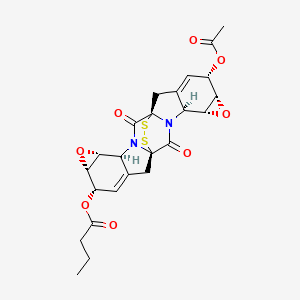
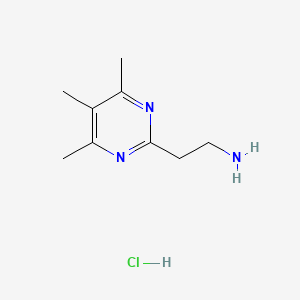
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
